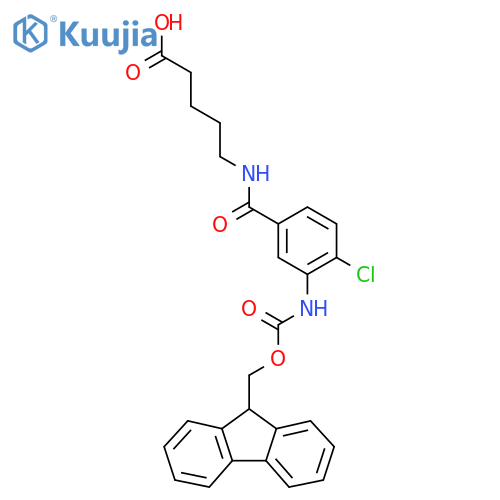Cas no 2172372-82-4 (5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)

2172372-82-4 structure
商品名:5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid
5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid
- 2172372-82-4
- EN300-1481072
- 5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
-
- インチ: 1S/C27H25ClN2O5/c28-23-13-12-17(26(33)29-14-6-5-11-25(31)32)15-24(23)30-27(34)35-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22H,5-6,11,14,16H2,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: QSTDHJRBAYDUEL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C(NCCCCC(=O)O)=O)=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 492.1451996g/mol
- どういたいしつりょう: 492.1451996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 105Ų
5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1481072-1.0g |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1481072-100mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1481072-500mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1481072-10000mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1481072-5000mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1481072-2500mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1481072-250mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1481072-50mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1481072-1000mg |
5-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid |
2172372-82-4 | 1000mg |
$3368.0 | 2023-09-28 |
5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
2172372-82-4 (5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid) 関連製品
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
